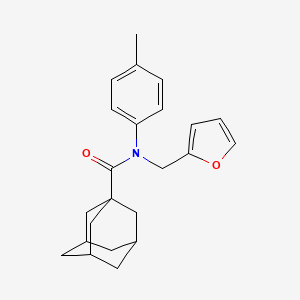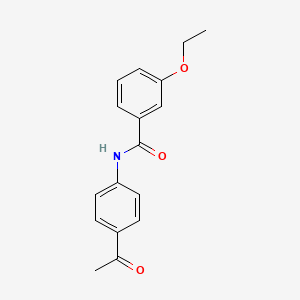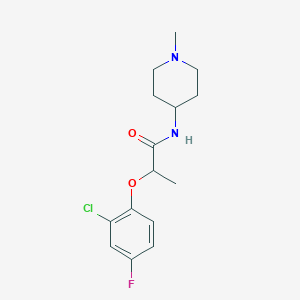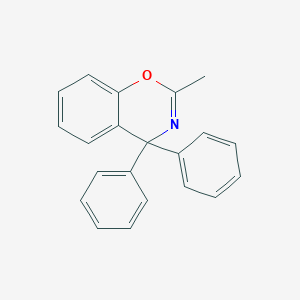
N-(2-furylmethyl)-N-(4-methylphenyl)-1-adamantanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-furylmethyl)-N-(4-methylphenyl)-1-adamantanecarboxamide, also known as FMe-ADBC, is a novel compound that has gained attention in the field of medicinal chemistry due to its potential applications in drug discovery. This compound has been synthesized and studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions in research.
Wirkmechanismus
The mechanism of action of N-(2-furylmethyl)-N-(4-methylphenyl)-1-adamantanecarboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. It has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. It has also been found to modulate the activity of the NF-κB signaling pathway, which plays a role in inflammation and immune response.
Biochemical and Physiological Effects:
N-(2-furylmethyl)-N-(4-methylphenyl)-1-adamantanecarboxamide has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the growth and proliferation of cancer cells. Additionally, N-(2-furylmethyl)-N-(4-methylphenyl)-1-adamantanecarboxamide has been shown to modulate the activity of immune cells, including T cells and macrophages.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-(2-furylmethyl)-N-(4-methylphenyl)-1-adamantanecarboxamide for lab experiments is that it is a relatively stable compound that can be easily synthesized and purified. It has also been found to have low toxicity in animal studies. However, one limitation of N-(2-furylmethyl)-N-(4-methylphenyl)-1-adamantanecarboxamide is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.
Zukünftige Richtungen
There are several future directions for research on N-(2-furylmethyl)-N-(4-methylphenyl)-1-adamantanecarboxamide. One area of interest is its potential as a therapeutic agent for cancer and other diseases. Further studies are needed to determine its efficacy and safety in animal and human trials. Another area of research is its role in modulating the immune system, which could have implications for the treatment of autoimmune diseases and inflammatory disorders. Additionally, more studies are needed to understand the mechanism of action of N-(2-furylmethyl)-N-(4-methylphenyl)-1-adamantanecarboxamide and its potential interactions with other compounds.
Synthesemethoden
N-(2-furylmethyl)-N-(4-methylphenyl)-1-adamantanecarboxamide can be synthesized through a multistep process involving the reaction of 4-methylbenzylamine with 2-furaldehyde, followed by cyclization with adamantanecarboxylic acid. The resulting compound is then subjected to a series of purification steps to obtain the final product.
Wissenschaftliche Forschungsanwendungen
N-(2-furylmethyl)-N-(4-methylphenyl)-1-adamantanecarboxamide has shown promising results in several scientific research applications. It has been studied for its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has also been investigated for its role in modulating the immune system and as an anti-inflammatory agent.
Eigenschaften
IUPAC Name |
N-(furan-2-ylmethyl)-N-(4-methylphenyl)adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO2/c1-16-4-6-20(7-5-16)24(15-21-3-2-8-26-21)22(25)23-12-17-9-18(13-23)11-19(10-17)14-23/h2-8,17-19H,9-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHRXPFXVQMNCOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC2=CC=CO2)C(=O)C34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Adamantane-1-carboxylic acid furan-2-ylmethyl-p-tolyl-amide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(1,3-benzodioxol-5-yloxy)methyl]-N-methyl-N-(3-thienylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5067493.png)

![2-{[4-(ethoxycarbonyl)phenyl]imino}-3-methyl-4-oxo-1,3-thiazinane-6-carboxylic acid](/img/structure/B5067511.png)
![2-({1-[3-(4-chloro-2-methylphenoxy)-2-hydroxypropyl]-4-piperidinyl}methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione hydrochloride](/img/structure/B5067513.png)


![N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide](/img/structure/B5067526.png)
![N-{[(2-nitrophenyl)amino]carbonothioyl}-2-phenoxyacetamide](/img/structure/B5067533.png)
![1-iodo-4-[3-(4-methoxyphenoxy)propoxy]benzene](/img/structure/B5067540.png)

![N-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B5067565.png)
![N-[5-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-yl]-3-nitrobenzamide](/img/structure/B5067569.png)

![4-[3-(2,4,6-trichlorophenoxy)propyl]morpholine](/img/structure/B5067578.png)